molecular formula C8H8S3 B076782 Methylsulfanyl(phenylsulfanyl)methanethione CAS No. 13509-32-5

Methylsulfanyl(phenylsulfanyl)methanethione

Cat. No. B076782
CAS RN: 13509-32-5
M. Wt: 200.4 g/mol
InChI Key: AYSSKNIHBRVZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylsulfanyl(phenylsulfanyl)methanethione is a chemical compound with the molecular formula C8H10S3. It is also known as S-phenyl methyl 1-methylthioethyl sulfide and is commonly used in scientific research. This compound has a unique structure and is known for its various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of Methylsulfanyl(phenylsulfanyl)methanethione is not well understood. However, it is believed to act as a sulfur-containing nucleophile and can react with various electrophiles. This compound can also undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Biochemical And Physiological Effects

Methylsulfanyl(phenylsulfanyl)methanethione has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, it has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Methylsulfanyl(phenylsulfanyl)methanethione has various advantages and limitations for lab experiments. One of the advantages of this compound is its unique structure, which makes it useful for the synthesis of various compounds. Additionally, it is relatively easy to synthesize and is readily available in the laboratory. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are various future directions for the use of Methylsulfanyl(phenylsulfanyl)methanethione in scientific research. One potential future direction is the synthesis of new compounds using this compound as a starting material. Additionally, this compound could be used in the development of new pharmaceuticals with anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, Methylsulfanyl(phenylsulfanyl)methanethione is a unique chemical compound with various applications in scientific research. It is commonly used as a reagent in organic synthesis and can be used to synthesize various compounds. This compound has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. While there are limitations to working with this compound, it has various advantages and potential future directions for use in scientific research.

Synthesis Methods

The synthesis of Methylsulfanyl(phenylsulfanyl)methanethione involves the reaction of phenylmagnesium bromide with methylthioacetaldehyde followed by the addition of sulfur. This method is widely used in the laboratory and is considered to be a reliable method for the synthesis of this compound.

Scientific Research Applications

Methylsulfanyl(phenylsulfanyl)methanethione has various applications in scientific research. It is commonly used as a reagent in organic synthesis and is used to synthesize various compounds. It is also used in the preparation of sulfur-containing heterocyclic compounds. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

13509-32-5

Product Name

Methylsulfanyl(phenylsulfanyl)methanethione

Molecular Formula

C8H8S3

Molecular Weight

200.4 g/mol

IUPAC Name

methylsulfanyl(phenylsulfanyl)methanethione

InChI

InChI=1S/C8H8S3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

AYSSKNIHBRVZDN-UHFFFAOYSA-N

SMILES

CSC(=S)SC1=CC=CC=C1

Canonical SMILES

CSC(=S)SC1=CC=CC=C1

synonyms

Trithiocarbonic acid methylphenyl ester

Origin of Product

United States

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